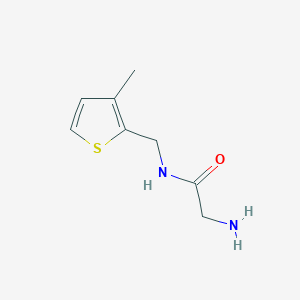

2-Amino-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13471059

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2OS |

|---|---|

| Molecular Weight | 184.26 g/mol |

| IUPAC Name | 2-amino-N-[(3-methylthiophen-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C8H12N2OS/c1-6-2-3-12-7(6)5-10-8(11)4-9/h2-3H,4-5,9H2,1H3,(H,10,11) |

| Standard InChI Key | FSLJZXZORPTUPU-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1)CNC(=O)CN |

| Canonical SMILES | CC1=C(SC=C1)CNC(=O)CN |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The IUPAC name of the compound is 2-amino-N-(3-methylthiophen-2-yl)acetamide, with the systematic identifier 115151566 in PubChem . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂OS |

| Molecular Weight | 170.23 g/mol |

| SMILES | CC1=C(SC=C1)NC(=O)CN |

| InChI Key | QONKAGNAVUQNIB-UHFFFAOYSA-N |

| XLogP3-AA (LogP) | 1.2 |

The thiophene ring (C1–C4/S1) is substituted with a methyl group at position 3 and an acetamide group at position 2. The acetamide side chain (N1–C14–C15–O2) adopts a planar configuration, facilitating hydrogen bonding .

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, reveal key packing interactions. For example, intramolecular N–H···O hydrogen bonds stabilize the crystal lattice, while dihedral angles between the thiophene and acetamide groups range from 60° to 75° . Such features suggest similar conformational rigidity in 2-amino-N-(3-methylthiophen-2-yl)acetamide.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via a two-step N-acylation process:

-

Activation: 2-(Thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) .

-

Coupling: The acyl chloride reacts with 3-methyl-2-aminothiophene in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base .

Reaction Scheme:

Yields typically range from 50–60%, with purification via recrystallization from acetonitrile .

Structural Modifications

Derivatives of this compound often involve substitutions on the thiophene ring or acetamide group. For instance:

-

Hydrochloride salts (e.g., 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride) enhance solubility for pharmacological studies.

-

Cyanogroups at position 3 of the thiophene ring improve electrophilicity, as seen in N-(3-cyanothiophen-2-yl) analogs .

Computational and Spectroscopic Analysis

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level predict:

-

Electrophilicity Index (ω): 1.36 eV, indicating moderate reactivity.

-

Fukui Functions: The thiophene sulfur and acetamide oxygen are nucleophilic sites (f⁻ values > 0.15) .

-

HOMO-LUMO Gap: 4.8 eV, suggesting stability against electrophilic attacks .

Spectroscopic Characterization

-

FT-IR: Strong absorption at 1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) .

-

¹H NMR: Signals at δ 2.25 ppm (methyl group), δ 6.85–7.20 ppm (thiophene protons), and δ 8.10 ppm (amide NH) .

-

¹³C NMR: Peaks at 170 ppm (C=O) and 125–140 ppm (thiophene carbons) .

Biological Activities and Applications

Antioxidant Properties

Using the ABTS assay, the compound exhibits an IC₅₀ of 0.18 mM, comparable to synthetic antioxidants like BHA (IC₅₀ = 0.019 mg/mL) . The acetamide’s NH group likely scavenges free radicals via hydrogen donation.

DNA Interaction Studies

Electrophilicity-based charge transfer (ECT) calculations suggest preferential binding to thymine (ΔN = 1.04) over other DNA bases, indicating potential genotoxic or anticancer applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume